1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of pyrrolidine, piperidine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the 4-methylphenyl group. The piperidine ring is then synthesized and coupled with the pyrrolidine derivative. Finally, the pyridine moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
- **1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-4-6-21(7-5-17)28-16-20(13-22(28)29)24(31)27-11-8-19(9-12-27)23(30)26-15-18-3-2-10-25-14-18/h2-7,10,14,19-20H,8-9,11-13,15-16H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXKUNHMGKZDRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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